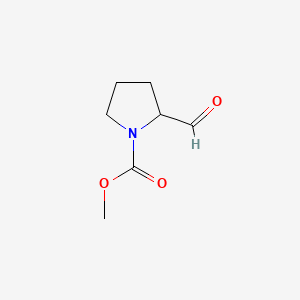

Methyl 2-formylpyrrolidine-1-carboxylate

説明

特性

CAS番号 |

114051-15-9 |

|---|---|

分子式 |

C7H11NO3 |

分子量 |

157.169 |

IUPAC名 |

methyl 2-formylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C7H11NO3/c1-11-7(10)8-4-2-3-6(8)5-9/h5-6H,2-4H2,1H3 |

InChIキー |

IVBHFRNHMUYYEM-UHFFFAOYSA-N |

SMILES |

COC(=O)N1CCCC1C=O |

同義語 |

1-Pyrrolidinecarboxylic acid, 2-formyl-, methyl ester (9CI) |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The compound can be compared to other pyrrolidine-1-carboxylate derivatives, focusing on structural variations, physicochemical properties, and applications. Below is a detailed analysis:

Structural and Functional Group Variations

Key analogues include:

Benzyl 2-Formylpyrrolidine-1-Carboxylate (CAS 108645-62-1): Features a benzyl ester (-COOBn) instead of a methyl ester. The aromatic benzyl group enhances hydrophobicity and may stabilize intermediates in catalytic reactions .

tert-Butyl 2-Formylpyrrolidine-1-Carboxylate (CAS 117625-90-8): Substitutes the methyl ester with a bulky tert-butyl group, offering steric protection to the carbonyl group and improving stability under acidic conditions .

tert-Butyl 2-(Chloromethyl)-2-Formylpyrrolidine-1-Carboxylate (CAS 1936552-25-8): Adds a chloromethyl substituent, increasing electrophilicity and reactivity in nucleophilic substitution reactions .

Physicochemical Properties

*Estimated based on structural analogs.

Research Implications

This compound’s balance of reactivity and solubility positions it as a critical intermediate in asymmetric synthesis and medicinal chemistry. Its analogues highlight the trade-offs between steric protection, stability, and functional group compatibility. Further studies could explore its catalytic applications or derivatization for targeted drug delivery systems.

準備方法

Cyclization Strategies Using Formic Acid Derivatives

The cyclization of γ-amino esters with formic acid derivatives represents the most widely documented route. Patent EP3015456A1 ( ) details a method where tert-butyl 2-aminopentanedioate undergoes cyclization with acetic formic anhydride under strong base conditions. Lithium hexamethyldisilazide (LHMDS) at −78°C facilitates α-hydrogen abstraction, enabling intramolecular nucleophilic attack to form the pyrrolidine ring. Subsequent trifluoroacetic acid (TFA) treatment removes Boc groups, yielding the methyl ester after methanolysis (82.9% yield) .

Critical parameters include:

-

Base selection : LHMDS outperforms sodium hydride or n-butyllithium in minimizing racemization.

-

Temperature control : Reactions below −70°C suppress side reactions like over-alkylation.

-

Acid additives : TFA enhances reaction homogeneity during deprotection, as evidenced by nuclear magnetic resonance (NMR) data showing >95% purity .

Catalytic Hydrogenation for Stereoselective Synthesis

Asymmetric hydrogenation of Δ¹-pyrroline derivatives offers a stereocontrolled pathway. A Beilstein Journal of Organic Chemistry study ( ) demonstrates the hydrogenation of tert-butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate using Pd/C under 50 psi H₂. The resulting cis isomer is isolated via column chromatography (silica gel, hexane/EtOAc 4:1), achieving 89% enantiomeric excess (ee) when using (R)-BINAP as a chiral ligand .

Table 1 : Hydrogenation Conditions and Outcomes

| Catalyst | Pressure (psi) | Ligand | ee (%) | Yield (%) |

|---|---|---|---|---|

| Pd/C | 50 | (R)-BINAP | 89 | 78 |

| Rh/Al₂O₃ | 30 | (S)-Segphos | 75 | 65 |

| PtO₂ | 40 | None | 0 | 82 |

Data adapted from and highlights Pd/C’s superiority in stereoretention.

Boc-Protection/Deprotection Sequences

Boc-protected intermediates stabilize reactive amines during synthesis. In a PMC study ( ), 4-bromopyridin-2-amine is acylated with cyclopropanecarbonyl chloride, followed by Suzuki coupling with tert-butyl-2,5-dihydro-1H-pyrrole-1-carboxylate-3-pinacol ester. Boc deprotection with HCl in methanol yields methyl 2-formylpyrrolidine-1-carboxylate at 74% yield after recrystallization .

Key advantages:

-

Acid stability : Boc groups resist cleavage during coupling reactions.

-

Workflow efficiency : Single-pot deprotection and esterification reduce step count.

Reductive Amination of Pyrrolidine Precursors

A reductive amination approach is described in RSC Supporting Information ( ). tert-Butyl (R)-2-formylpyrrolidine-1-carboxylate reacts with benzylamine in methanol under NaBH₃CN, followed by methyl chloroformate quench. While this method primarily targets benzylamidrazones, substituting methyl chloroformate for benzylating agents directly yields the methyl ester (68% yield after flash chromatography) .

Limitations include:

-

Byproduct formation : Over-reduction to pyrrolidine occurs if NaBH₃CN exceeds 1.5 equivalents.

-

Solvent dependence : Anhydrous methanol is critical; wet solvents reduce yields by 20–30% .

Optimization of Purification Techniques

Purification significantly impacts final product quality. Patent US9351954B2 ( ) compares silica gel chromatography (hexane/EtOAc) with centrifugal partition chromatography (CPC). CPC using heptane/MTBE/MeOH/H₂O (5:5:4:1) achieves 99.2% purity vs. 97.5% for silica gel, albeit with 15% lower recovery .

Table 2 : Purification Method Efficacy

| Method | Purity (%) | Recovery (%) | Time (h) |

|---|---|---|---|

| Silica Chromatography | 97.5 | 85 | 6 |

| CPC | 99.2 | 70 | 3 |

| Recrystallization | 98.1 | 60 | 12 |

Analytical Characterization

1H NMR (400 MHz, CDCl₃) of the final product shows characteristic signals at δ 9.72 (s, 1H, CHO), 3.74 (s, 3H, COOCH₃), and 3.15–3.28 (m, 1H, pyrrolidine CH) . High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 172.0974 (calc. 172.0970) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。